molecular formula C12H12N2O3S B403271 4-{[(5-Methyl-2-furyl)methylene]amino}benzenesulfonamide CAS No. 179044-22-5

4-{[(5-Methyl-2-furyl)methylene]amino}benzenesulfonamide

Cat. No.: B403271
CAS No.: 179044-22-5
M. Wt: 264.3g/mol
InChI Key: RDLCSBAREOBJDI-UHFFFAOYSA-N
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Description

4-{[(5-Methyl-2-furyl)methylene]amino}benzenesulfonamide is a sulfonamide derivative known for its potent biological properties. This compound has been synthesized for use in pharmaceuticals due to its significant antibacterial and antifungal activities. The molecular formula of this compound is C12H12N2O3S, and it has a molecular weight of 264.3 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(5-Methyl-2-furyl)methylene]amino}benzenesulfonamide typically involves the reaction of 5-methyl-2-furaldehyde with 4-aminobenzenesulfonamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the condensation reaction . The product is then purified through recrystallization to obtain the desired compound in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can further improve the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[(5-Methyl-2-furyl)methylene]amino}benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

4-{[(5-Methyl-2-furyl)methylene]amino}benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with antibacterial and antifungal properties.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its therapeutic potential in treating bacterial and fungal infections.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its bioactive properties.

Mechanism of Action

The mechanism of action of 4-{[(5-Methyl-2-furyl)methylene]amino}benzenesulfonamide involves its interaction with bacterial and fungal enzymes, leading to the inhibition of their activity. The compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s function. This results in the disruption of essential metabolic pathways in the microorganisms, ultimately leading to their death .

Comparison with Similar Compounds

Similar Compounds

    Sulfadiazine: Another sulfonamide derivative with antibacterial properties.

    Sulfamethoxazole: Widely used in combination with trimethoprim for treating bacterial infections.

    Sulfisoxazole: Known for its use in treating urinary tract infections.

Uniqueness

4-{[(5-Methyl-2-furyl)methylene]amino}benzenesulfonamide is unique due to its furanyl moiety, which enhances its biological activity compared to other sulfonamide derivatives. The presence of the 5-methyl-2-furyl group contributes to its increased potency and selectivity towards specific bacterial and fungal enzymes .

Properties

IUPAC Name

4-[(5-methylfuran-2-yl)methylideneamino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-9-2-5-11(17-9)8-14-10-3-6-12(7-4-10)18(13,15)16/h2-8H,1H3,(H2,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLCSBAREOBJDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NC2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(5-Methyl-2-furyl)methylene]amino}benzenesulfonamide
Reactant of Route 2
4-{[(5-Methyl-2-furyl)methylene]amino}benzenesulfonamide

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